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Compound of Interest

Compound Name: Sephadex G 25

Cat. No.: B1231703

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fractionation
capabilities of Sephadex G-25, a cross-linked dextran gel filtration medium widely employed for
the separation of biomolecules. This guide details its core applications, fractionation ranges for
various biomolecules, and experimental protocols for its use in desalting, buffer exchange, and
purification.

Core Principles of Sephadex G-25 Chromatography

Sephadex G-25 operates on the principle of size-exclusion chromatography (SEC), also known
as gel filtration. The stationary phase consists of porous beads. Molecules larger than the
pores are excluded and travel through the interstitial volume of the column, eluting first. Smaller
molecules can enter the pores, increasing their path length and causing them to elute later.
This differential elution allows for the separation of molecules based on their hydrodynamic
volume.

Due to its specific pore size, Sephadex G-25 is primarily used for "group separation,” where the
goal is to separate a group of large molecules from a group of small molecules, rather than
high-resolution fractionation of molecules with similar sizes.[1][2] Its main applications include
desalting, buffer exchange, and the removal of small molecule contaminants from preparations
of proteins, nucleic acids, and other macromolecules.[1][3]
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Fractionation Range and Biomolecule Applications

The fractionation range of Sephadex G-25 is determined by the molecular weight (MW) or size
of the biomolecules. Molecules with a molecular weight above the exclusion limit will be
completely excluded from the beads and will elute in the void volume of the column.

Quantitative Data on Fractionation Ranges

The following table summarizes the effective fractionation ranges of Sephadex G-25 for
different classes of biomolecules.

. Fractionation Exclusion Limit Typical
Biomolecule Class . L.
Range (Daltons) (Approximate) Applications

Desalting, buffer
exchange, removal of
Globular Proteins 1,000 - 5,000 5,000 Da small molecule

inhibitors or labels.[1]

[3]4]

General size-based
Dextrans 100 - 5,000 5,000 Da separation of
dextrans.[3][4]

Purification of

Not applicable oligonucleotides from
Oligonucleotides/DNA > 10 bases (molecules >10 bases  synthesis reagents,
are excluded) desalting of DNA

samples.[5][6]

Grades of Sephadex G-25

Sephadex G-25 is available in several grades, each with a different particle size. The choice of
grade depends on the specific application, balancing the need for resolution with the desired
flow rate and operating pressure.
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Grade Dry Particle Size (um)

Key Characteristics &
Applications

Superfine 20-50

Highest resolution, ideal for
small-scale, high-precision lab
work and in prepacked
columns like HiTrap™

Desalting.[7]

Fine 20 - 80

High resolution for analytical
and small-scale preparative

separations.[3][4]

Medium 50 - 150

Faster flow rates, suitable for
larger sample volumes and
preparative applications where

high resolution is less critical.

[4]

Coarse 100 - 300

Very high flow rates, ideal for
large-scale industrial
applications and processing of

viscous samples.[2]

Experimental Protocols

Desalting of a Protein Sample using a Gravity-Flow

Column

This protocol is suitable for desalting a protein sample using a self-packed Sephadex G-25

Medium column.
Materials:
e Sephadex G-25 Medium powder

e Chromatography column (e.g., 1 x 20 cm)

e Equilibration/elution buffer (e.g., 50 mM Tris-HCI, 150 mM NacCl, pH 7.4)
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e Protein sample in a high-salt buffer
 Fraction collector or collection tubes

o Spectrophotometer for protein quantification
Methodology:

e Resin Hydration:

o Calculate the required amount of dry Sephadex G-25 powder for the desired bed volume
(approximately 4-6 mL of gel per gram of dry powder).[3][6]

o Suspend the powder in an excess of the equilibration buffer.

o Allow the gel to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water
bath to accelerate the process.[8] Do not use a magnetic stirrer as it can damage the
beads.[6][8]

o After swelling, allow the gel to settle and decant the supernatant to remove any fine
particles.[6]

o Resuspend the gel in the equilibration buffer to create a slurry of approximately 75%
settled gel to 25% buffer.[8]

e Column Packing:
o Mount the column vertically.

o Pour the Sephadex G-25 slurry into the column in a single, continuous motion to avoid
introducing air bubbles.

o Allow the gel to pack under gravity flow.

o Once the bed has stabilized, wash the column with at least 3-5 column volumes of the
equilibration buffer.

o Sample Application and Elution:
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o Allow the buffer to drain until it reaches the top of the gel bed.

o Carefully apply the protein sample to the top of the gel. The sample volume should ideally
be no more than 25-30% of the total column volume.[7][8]

o Once the sample has entered the gel bed, start adding the equilibration buffer to elute the
sample.

o Begin collecting fractions. The protein, being larger than the exclusion limit, will elute in the
void volume, while the salt will be retained and elute later.

o Monitor the protein content of the fractions using a spectrophotometer at 280 nm.

o Pool the protein-containing fractions.

Oligonucleotide Purification using a Spin Column

This protocol is suitable for the rapid purification of synthesized oligonucleotides from small
molecule contaminants using a pre-packed Sephadex G-25 spin column.

Materials:

e Pre-packed Sephadex G-25 spin column

Microcentrifuge

Collection tubes (1.5 mL and 2 mL)

Synthesized oligonucleotide sample

Nuclease-free water or desired buffer

Methodology:
e Column Preparation:
o If the gel has dried, add 300 pL of nuclease-free water to rehydrate the column.[9]

o Place the spin column into a 2 mL collection tube.
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o Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[9] Discard the flow-
through.

e Column Equilibration (for buffer exchange):

o Add 350 pL of the desired buffer to the column.[9]

o Centrifuge at 1,000 x g for 2 minutes.[9] Discard the flow-through. Repeat this step 1-2
times.

o Sample Loading and Purification:

o

Transfer the spin column to a clean 1.5 mL collection tube.

[¢]

Carefully load the oligonucleotide sample (typically 20-100 uL) onto the center of the gel
bed.[9]

[¢]

Centrifuge at 1,000 x g for 3 minutes to elute the purified oligonucleotide.[9]

[¢]

The purified sample is recovered in the 1.5 mL collection tube. The small molecule
contaminants are retained in the column matrix.

Visualizations
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Size-Exclusion Chromatography Principle
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Caption: Principle of Size-Exclusion Chromatography.
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Protein Desalting Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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